2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(4-PYRIDYLMETHYL)AMINO]METHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(4-PYRIDYLMETHYL)AMINO]METHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a pyridylmethylamino substituent
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(pyridin-4-ylmethyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5OS/c19-18(20,21)15-12(10-23-9-11-5-7-22-8-6-11)16(27)26(25-15)17-24-13-3-1-2-4-14(13)28-17/h1-8,10,25H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZUAWCRVVLZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C(=C(N3)C(F)(F)F)C=NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(4-PYRIDYLMETHYL)AMINO]METHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide and an appropriate electrophile.
Synthesis of the Pyrazolone Core: This involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the Pyridylmethylamino Group: This step can be carried out by nucleophilic substitution reactions.
Final Assembly: The final compound is obtained by coupling the benzothiazole and pyrazolone intermediates under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolone core or the benzothiazole ring.
Reduction: Reduction reactions could target the imine or nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Could be used in the design of probes for studying biological processes.
Medicine
Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(4-PYRIDYLMETHYL)AMINO]METHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings.
Pyrazolone Derivatives: Compounds with similar pyrazolone cores.
Pyridine Derivatives: Compounds with similar pyridine rings.
Uniqueness
The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(4-PYRIDYLMETHYL)AMINO]METHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its combination of these three distinct structural motifs, which may confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
